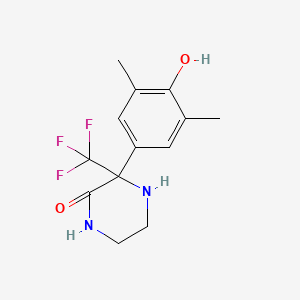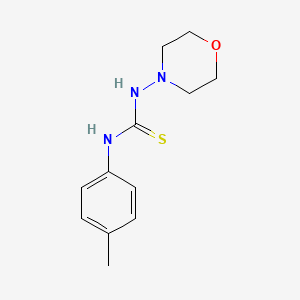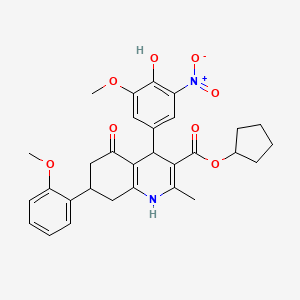![molecular formula C21H15BrN4O4 B11077545 4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11077545.png)
4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Cyclization: Formation of the quinazolinone core through a cyclization reaction.
Amidation: Introduction of the benzamide moiety to the quinazolinone core.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or brominating agents for bromination, and appropriate catalysts for cyclization and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted quinazolinone derivatives.
Scientific Research Applications
4-BROMO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors.
Affecting Signal Transduction: Influencing intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE: Another brominated benzamide derivative with similar structural features.
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: A compound with a thiazole ring and bromophenyl group.
Uniqueness
4-BROMO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinazolinone core and nitrophenyl group contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H15BrN4O4 |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C21H15BrN4O4/c22-15-10-8-13(9-11-15)20(27)24-25-19(14-4-3-5-16(12-14)26(29)30)23-18-7-2-1-6-17(18)21(25)28/h1-12,19,23H,(H,24,27) |
InChI Key |
OIMNDRIMRFNDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(3-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11077473.png)

![Methyl 1-acetyl-6'-amino-5'-cyano-2'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11077482.png)
![Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B11077496.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11077505.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11077509.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11077510.png)
![(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylformamido)-3-(pyridin-3-YL)prop-2-enamide](/img/structure/B11077513.png)
![N,N,N',N'-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide](/img/structure/B11077520.png)

![11-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077533.png)
![N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B11077553.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11077565.png)
